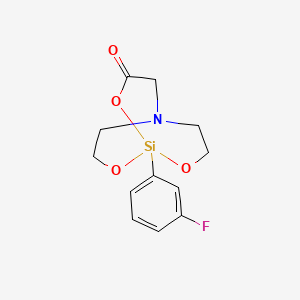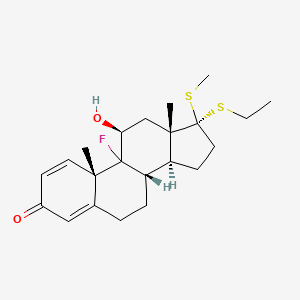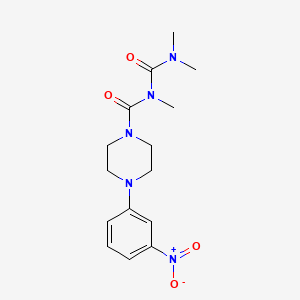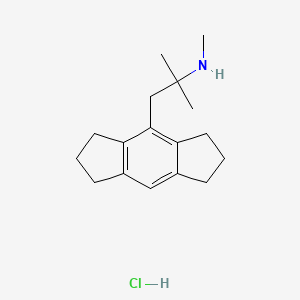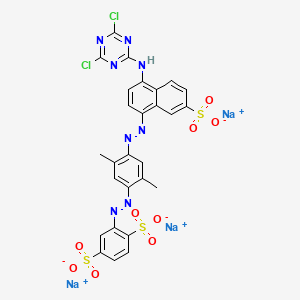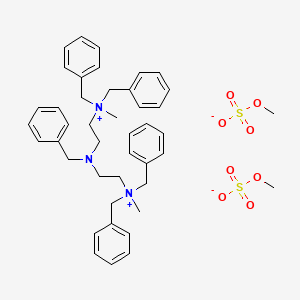
Benzenemethanaminium, N,N'-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanaminium, N,N’-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate) is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N,N’-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate) typically involves the reaction of benzenemethanamine with N-methyl-N-(phenylmethyl)amine under controlled conditions. The reaction is facilitated by the presence of a suitable catalyst and requires precise temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful monitoring of reaction parameters to maintain product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanaminium, N,N’-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions of this compound are usually carried out under controlled conditions, with specific reagents chosen based on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzoic acid derivatives, while reduction can produce various amine compounds .
Wissenschaftliche Forschungsanwendungen
Benzenemethanaminium, N,N’-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate) is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Benzenemethanaminium, N,N’-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate) include:
- Benzenemethanaminium, N,N’-((methylimino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, methyl sulfate
- N,N’-((Benzylimino)diethylene)bis(dibenzylmethylammonium) bis(methyl sulfate).
Uniqueness
What sets Benzenemethanaminium, N,N’-(((phenylmethyl)imino)di-2,1-ethanediyl)bis(N-methyl-N-(phenylmethyl)-, bis(methyl sulfate) apart is its specific structural configuration, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
73038-36-5 |
|---|---|
Molekularformel |
C41H49N3.2CH3O4S C43H55N3O8S2 |
Molekulargewicht |
806.0 g/mol |
IUPAC-Name |
dibenzyl-[2-[benzyl-[2-[dibenzyl(methyl)azaniumyl]ethyl]amino]ethyl]-methylazanium;methyl sulfate |
InChI |
InChI=1S/C41H49N3.2CH4O4S/c1-43(33-38-20-10-4-11-21-38,34-39-22-12-5-13-23-39)30-28-42(32-37-18-8-3-9-19-37)29-31-44(2,35-40-24-14-6-15-25-40)36-41-26-16-7-17-27-41;2*1-5-6(2,3)4/h3-27H,28-36H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI-Schlüssel |
OKZRBRKIYQYGEP-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](CCN(CC[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3)(CC4=CC=CC=C4)CC5=CC=CC=C5.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


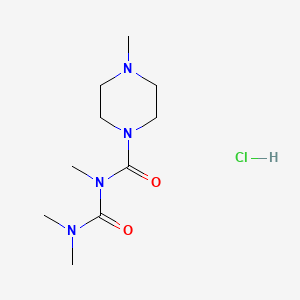
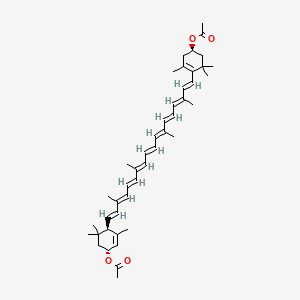

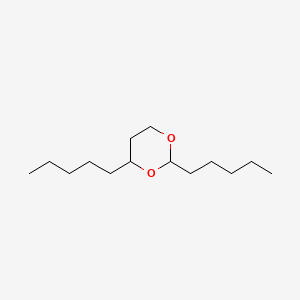
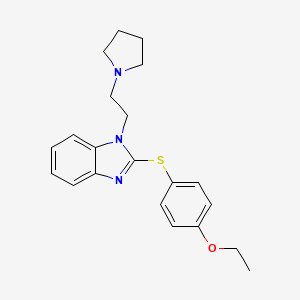
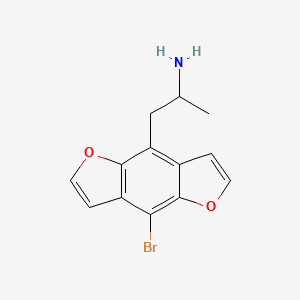
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)
